4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylthiol and cyanogen bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Cyclization: Catalysts such as palladium or copper salts under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines.
Oxidation: Sulfoxides and sulfones.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
Biological Research: Used in studies involving cell signaling pathways and apoptosis.
Pharmaceutical Industry: Employed in the synthesis of drug candidates for cancer and inflammatory diseases.
Chemical Biology: Utilized in the design of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways . The compound can inhibit the activity of these enzymes, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor and structural analog with similar biological activities.
6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine: Another analog with variations in the substitution pattern.
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the carbonitrile group but shares core structural features.
Uniqueness
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
16754-88-4 |
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Molecular Formula |
C8H5ClN4S |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4S/c1-14-8-4(2-10)5-6(9)11-3-12-7(5)13-8/h3H,1H3,(H,11,12,13) |
InChI Key |
RQXPGVIRZVIGFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1)N=CN=C2Cl)C#N |
Origin of Product |
United States |
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